![molecular formula C11H10O4 B087864 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid CAS No. 14939-91-4](/img/structure/B87864.png)

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid

説明

The compound , 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid, is a caffeic acid derivative with relevance in various chemical and pharmacological studies. Its synthesis, properties, and reactions with other chemical entities underline its importance in the field of organic chemistry and its potential for further applications in material science and medicinal chemistry.

Synthesis Analysis

The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid involves several key steps, including the formation from caffeic acid. An example of its synthesis can be seen in the formation of a copper(II) complex with this compound, highlighting its ability to engage in complex formation and its potential utility in inhibitory activity studies against enzymes like urease (X.-F. Chen et al., 2017).

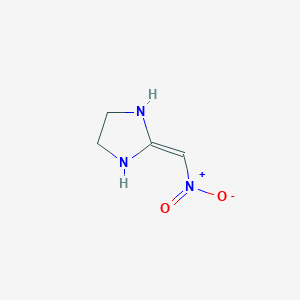

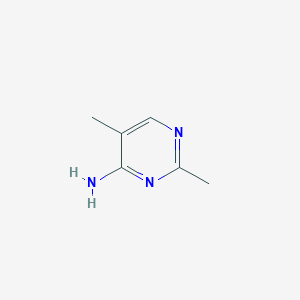

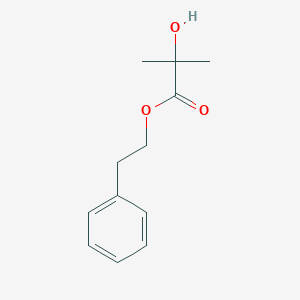

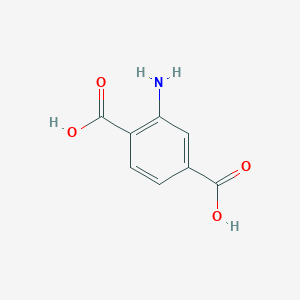

Molecular Structure Analysis

The molecular structure of this compound has been determined using techniques such as single crystal X-ray diffraction, which provides valuable information on its geometric configuration and electronic structure. This structural data is crucial for understanding the compound's reactivity and binding properties.

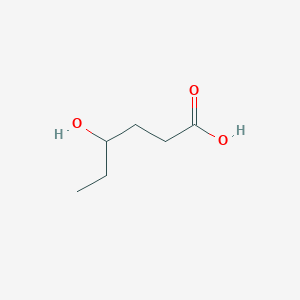

Chemical Reactions and Properties

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid undergoes various chemical reactions, including coupling with other organic compounds. For instance, Rh(III)-catalyzed coupling between acrylic acids and ynenones showcases the compound's ability to participate in complex organic synthesis processes, leading to products with potential cytotoxicity against cancer cell lines (Yu-qin Jiang et al., 2019).

科学的研究の応用

Specific Scientific Field

This application falls under the field of Cancer Research .

Summary of the Application

The compound “3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid” has been studied for its potential anticancer properties .

Methods of Application or Experimental Procedures

The compound was prepared and structurally characterized using NMR, mass spectrum, and X-ray crystallography . A clonogenic long-term survival assay of the compound against HCT116 human colon cancer cells was conducted .

Results or Outcomes

The compound showed an anticancer ability, with a GI50 value of 24.9 μM . Docking experiments within the active sites of aurora kinase A and B were carried out to explain the anticancer property of the compound .

Application as Urease Inhibitor

Specific Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

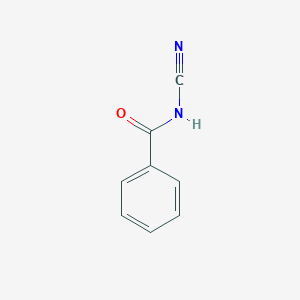

The compound “3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid” has been synthesized and used to prepare a Cu (II) complex, which was studied for its urease inhibitory activity .

Methods of Application or Experimental Procedures

The structure of the Cu (II) complex was determined by single crystal X-ray diffraction . The urease inhibitory activity of the complex was then studied .

Results or Outcomes

The results showed that the IC50 of the complex is 0.56 μmol/L, which is superior to the positive control acetohydroxamic acid (AHA, IC50 was 10.95 μmol/l), indicating that the complex has strong inhibitory activity towards urease .

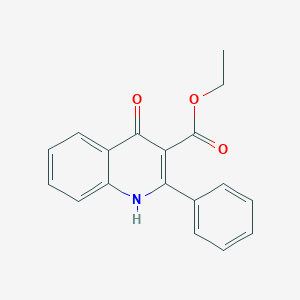

Application in IKKβ Inhibition

Specific Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

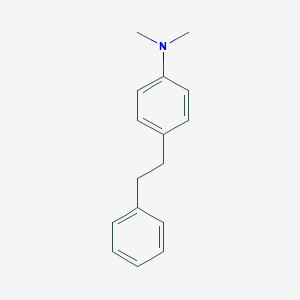

The compound “3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid” has been synthesized and used to prepare a novel isoflavone, which was studied for its IKKβ inhibitory activity .

Methods of Application or Experimental Procedures

The structure of the isoflavone compound was elucidated by 2D-NMR spectra, mass spectrum, and single crystal X-ray crystallography . The IKKβ inhibitory activity of the compound was then studied .

Results or Outcomes

The results showed that the compound has strong inhibitory activity towards IKKβ .

Application in Pharmaceutical Compositions

Specific Scientific Field

This application falls under the field of Pharmaceutical Sciences .

Summary of the Application

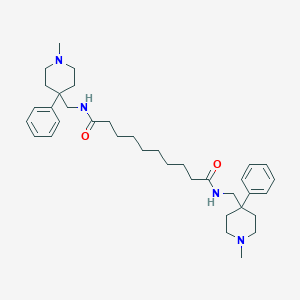

The compound “3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid” has been used in the preparation of pharmaceutical compositions that are useful for the treatment of various diseases, including cancer and infectious diseases .

Methods of Application or Experimental Procedures

The compound was used in the preparation of pharmaceutical compositions .

Results or Outcomes

The pharmaceutical compositions containing the compound were found to be useful for the treatment of various diseases .

Application in Synthesis of Novel Isoflavone

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

The compound “3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid” has been synthesized and used to prepare a novel isoflavone .

Methods of Application or Experimental Procedures

The structure of the isoflavone compound was elucidated by 2D-NMR spectra, mass spectrum, and single crystal X-ray crystallography .

Results or Outcomes

The novel isoflavone was successfully synthesized .

Application in Pharmaceutical Compositions

Specific Scientific Field

This application falls under the field of Pharmaceutical Sciences .

Summary of the Application

The compound “3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid” has been used in the preparation of pharmaceutical compositions that are useful for the treatment of various diseases, including cancer and infectious diseases .

Methods of Application or Experimental Procedures

The compound was used in the preparation of pharmaceutical compositions .

Results or Outcomes

The pharmaceutical compositions containing the compound were found to be useful for the treatment of various diseases .

特性

IUPAC Name |

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c12-11(13)4-2-8-1-3-9-10(7-8)15-6-5-14-9/h1-4,7H,5-6H2,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDOZWMLNDDCDJ-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid | |

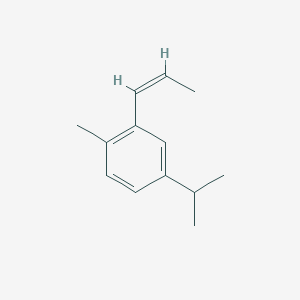

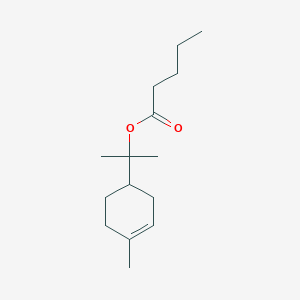

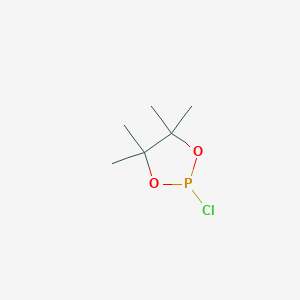

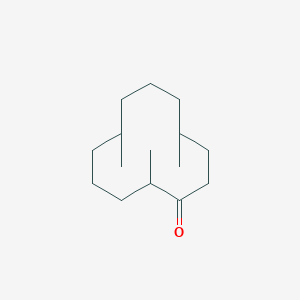

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。